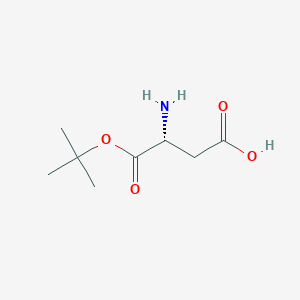

H-D-Asp-OtBu

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGULSHPWYAWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694217 | |

| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148823-36-3 | |

| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of H D Asp Otbu

Esterification Reactions for tert-Butyl Protection

The introduction of the tert-butyl ester onto the β-carboxyl group of D-aspartic acid is a key transformation. This process, known as esterification, can be achieved through various methods, each with its own set of advantages and challenges.

Historically, the esterification of carboxylic acids has been accomplished through several well-established methods. One common approach involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid. google.com This method relies on the formation of a tert-butyl cation, which then reacts with the carboxylate.

Another classical technique is transesterification, where a different ester, such as tert-butyl acetate (B1210297), is reacted with the carboxylic acid in the presence of an acid catalyst. google.com The equilibrium of this reaction is typically driven towards the desired product by using an excess of the tert-butyl-containing reagent.

A patent describes a method for preparing aspartic acid-β-tert-butyl ester-α-methyl ester hydrochloride where aspartic acid is first converted to an anhydrolactam using a dehydrating agent like phosphorus trichloride. This is followed by alcoholysis to yield the α-methyl ester hydrochloride. The subsequent reaction of the anhydrobetaine with isobutene, catalyzed by sulfuric acid, furnishes the desired β-tert-butyl ester. google.com

These classical methods, while effective, can sometimes lead to the formation of byproducts, including the di-tert-butyl ester (H-D-Asp(OtBu)-OtBu). google.com The reaction conditions must be carefully controlled to maximize the yield of the desired mono-ester.

To overcome some of the limitations of classical esterification, alternative methods and reagents have been developed. These often provide milder reaction conditions and improved selectivity. For instance, the use of different catalytic systems can enhance the efficiency of the reaction.

One patented method for the preparation of an L-aspartic acid-1-tert-butyl ester derivative involves the reaction of L-aspartic acid with tert-butyl acetate under the catalytic action of perchloric acid. This process generates a mixture of the di-tert-butyl ester, the desired β-tert-butyl ester (Asp(OtBu)), and the α-tert-butyl ester (Asp-OtBu). google.com The different products can then be separated based on their differential distribution between an organic phase and an aqueous phase at a controlled pH. google.com

Another approach involves suspending aspartic acid in a solvent like dichloromethane (B109758) and reacting it with isobutene under the catalytic action of anhydrous p-toluenesulfonic acid. google.com This method also produces a mixture of esterified products that require subsequent separation.

The choice of esterification technique often depends on the specific requirements of the synthesis, including the desired scale, purity, and the compatibility of the reagents with other functional groups present in the starting material.

Classical Approaches for Carboxylic Acid Esterification

Synthesis of D-Aspartic Acid Ester Derivatives

The synthesis of related D-aspartic acid ester derivatives, such as H-D-Asp(OtBu)-OMe.HCl and H-D-Asp(OtBu)-allyl ester, provides further insight into the chemical manipulations of this amino acid. These derivatives are also important reagents in peptide synthesis and other areas of organic chemistry.

H-D-Asp(OtBu)-OMe.HCl, the α-methyl, β-tert-butyl diester of D-aspartic acid hydrochloride, can be synthesized through a multi-step process. iris-biotech.de This often involves the initial protection of the amino group, followed by the sequential esterification of the two carboxyl groups. The final deprotection of the amino group yields the hydrochloride salt.

The synthesis of H-D-Asp(OtBu)-allyl ester hydrochloride involves the introduction of an allyl ester at the α-carboxyl group and a tert-butyl ester at the β-carboxyl group. interchim.combiosynth.com The allyl group is a useful protecting group as it can be selectively removed under mild conditions using palladium catalysis, which offers an orthogonal deprotection strategy in complex syntheses. thieme-connect.de

| Derivative | Chemical Name | CAS Number |

| H-D-Asp(OtBu)-OMe.HCl | D-Aspartic acid α-methyl β-tert-butyl ester hydrochloride | 63329-02-2 iris-biotech.de |

| H-D-Asp(OtBu)-allyl ester.HCl | D-Aspartic acid α-allyl β-tert-butyl ester hydrochloride | 1926162-99-3 biosynth.com |

This table presents information on related D-aspartic acid ester derivatives.

Strategies for Purification and Isolation of H-D-Asp-OtBu

The purification and isolation of this compound are crucial steps to ensure the high purity required for its use in peptide synthesis. chemscene.com Given that the synthesis often results in a mixture of mono- and di-esters, as well as unreacted starting material, efficient separation techniques are essential.

One common method for purification is fractional crystallization. This technique relies on the different solubilities of the desired product and the impurities in a given solvent system. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the this compound.

Chromatographic techniques are also widely employed for the purification of amino acid derivatives. Ion-exchange chromatography can be particularly effective in separating the desired mono-ester from the di-ester and the free amino acid based on their different charge states at a specific pH.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for purification, especially for achieving very high purity levels. ambeed.com This method separates compounds based on their hydrophobicity. In the context of this compound synthesis, RP-HPLC can effectively separate the mono-tert-butyl ester from the more hydrophobic di-tert-butyl ester.

Following purification, the isolated product is typically characterized to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are routinely used for this purpose. The optical purity is also a critical parameter that is assessed, often using chiral chromatography or by measuring the optical rotation. thermofisher.com

Considerations for Control of Stereochemical Purity During this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in D-aspartic acid throughout the synthesis of this compound is of paramount importance. Racemization, the process of converting a stereochemically pure compound into a mixture of enantiomers, can be a significant issue in amino acid chemistry, particularly when the carboxyl group is activated.

The conditions used for esterification must be carefully chosen to minimize the risk of racemization. Strong acidic or basic conditions and elevated temperatures can increase the likelihood of epimerization at the α-carbon. Therefore, milder reaction conditions are generally preferred.

The use of appropriate protecting groups for the amino function during the esterification process can also help to prevent racemization. The N-Boc (tert-butyloxycarbonyl) protecting group, for example, is known to suppress racemization during many synthetic transformations. chemimpex.com

Analytical techniques are employed to verify the stereochemical purity of the final product. Chiral high-performance liquid chromatography (chiral HPLC) is a common method for separating and quantifying the D- and L-enantiomers. Additionally, the measurement of the specific optical rotation of the purified compound can provide an indication of its enantiomeric purity. thermofisher.com In peptide synthesis, the use of stereochemically pure building blocks is essential, as the presence of even small amounts of the wrong enantiomer can have a significant impact on the structure and biological activity of the final peptide. nih.gov

Applications of H D Asp Otbu As a Building Block in Complex Molecule Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications of H-D-Asp-OtBu

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides, where the growing peptide chain is attached to an insoluble polymer support. this compound is frequently incorporated in SPPS protocols.

The most common strategy in modern SPPS is the Fmoc/tBu approach. ub.edu This method utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of the amino acids. csic.es this compound, with its side-chain carboxyl group protected by a tBu ester, integrates seamlessly into this strategy. mesalabs.com The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal during each cycle of peptide elongation but is readily cleaved under the final acidic conditions used to release the peptide from the resin support. csic.espeptide.com

The use of the OtBu protecting group for the aspartic acid side chain is critical in preventing a common side reaction known as aspartimide formation. mesalabs.compeptide.com This side reaction can occur under both basic and acidic conditions and leads to the formation of a five-membered ring, which can then open to form a mixture of α- and β-coupled peptides, compromising the purity and yield of the desired product. peptide.com While the OtBu group minimizes this, factors like temperature and solvent can still influence aspartimide formation. mesalabs.com

The efficiency of incorporating this compound into a growing peptide chain depends significantly on the choice of coupling reagents and reaction conditions. Common coupling reagents used in conjunction with Fmoc-amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, to suppress racemization. ub.eduthieme-connect.de

More advanced uronium/guanidinium salt-based coupling reagents, such as HBTU, HATU, and COMU, are also frequently employed to achieve rapid and efficient coupling, even with sterically hindered amino acids. mesalabs.comthieme-connect.degyrosproteintechnologies.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also crucial, with collidine showing advantages in reducing racemization. mesalabs.com Optimization of these conditions is key to maximizing yield and purity. gyrosproteintechnologies.com

Table 1: Common Coupling Reagents Used with this compound in SPPS

| Coupling Reagent Class | Examples | Additive | Common Base |

| Carbodiimides | DIC, DCC | HOBt, HOAt | DIPEA, NMM |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU, COMU | - | DIPEA, Collidine |

DIC: N,N'-diisopropylcarbodiimide; DCC: N,N'-dicyclohexylcarbodiimide; HOBt: 1-hydroxybenzotriazole; HOAt: 1-hydroxy-7-azabenzotriazole; DIPEA: N,N-diisopropylethylamine; NMM: N-methylmorpholine; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

The principles of Fmoc/tBu chemistry, including the use of building blocks like this compound, have been successfully translated to automated SPPS platforms. unibo.it These automated synthesizers streamline the repetitive cycles of deprotection, washing, and coupling, enabling the rapid synthesis of long and complex peptides. mit.edu The compatibility of this compound with standard automated synthesis protocols makes it a valuable component in high-throughput peptide production for research and therapeutic development. nih.govrsc.org Recent advancements have even led to the development of fully automated platforms for the synthesis of more complex structures like azapeptides. biorxiv.org

Optimization of Coupling Reagents and Reaction Conditions with this compound

Considerations for Liquid-Phase Peptide Synthesis (LPPS) Incorporating this compound

While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers advantages in terms of scalability and purity for certain applications. researchgate.netnih.gov In LPPS, all reactants are in a homogeneous solution. This compound can also be utilized in this methodology. For instance, a liquid-phase method for synthesizing acetyl tetrapeptide-2 (B611303) involves the condensation of two peptide fragments, one of which is Ac-D-Lys(Boc)-Asp(OtBu)-OH. google.com This demonstrates the utility of the OtBu-protected D-aspartic acid derivative in fragment condensation strategies within a liquid-phase environment. google.com

A key challenge in LPPS is the purification of intermediates after each step. To address this, strategies like the AJIPHASE method have been developed, which use a soluble anchor to facilitate purification by extraction, avoiding precipitation. researchgate.netlookchem.com This approach, which also employs the Fmoc strategy, is compatible with building blocks like this compound. lookchem.com

Construction of Peptides Containing D-Amino Acid Residues

The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a powerful strategy to enhance their therapeutic properties. greyhoundchrom.com D-amino acids can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in vivo. They can also be used to stabilize specific secondary structures, such as β-turns, or to explore the structure-activity relationship of a peptide ligand. nih.gov

This compound is a readily available and convenient building block for introducing a D-aspartic acid residue into a peptide chain using standard synthesis protocols. thieme-connect.degreyhoundchrom.comub.edu The synthesis of a cyclic pentapeptide, for example, involved the use of H-D-Trp-D-Asp(OtBu)-Pro-D-Val-Leu-OH as a linear precursor, highlighting the direct application of the D-aspartic acid derivative. thieme-connect.de

Synthesis of Advanced Peptide Architectures Utilizing this compound (e.g., Cyclic Peptides, Azapeptides)

The versatility of this compound extends to the synthesis of complex, non-linear peptide architectures.

Cyclic Peptides: Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. This compound is a valuable precursor in the synthesis of homodetic cyclic peptides, where the ring is formed by an amide bond. thieme-connect.de This can involve head-to-tail, side-chain-to-side-chain, or other modes of cyclization. thieme-connect.de The side-chain carboxyl group of aspartic acid is frequently used as one of the reactive partners for ring formation. thieme-connect.de For example, a cyclic dipeptide containing aspartic acid was synthesized using Fmoc-Asp(OtBu)-OH as a starting material. google.com

Azapeptides: Azapeptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comnih.gov This modification can confer increased resistance to proteolysis and can be used to probe the importance of specific backbone conformations for biological activity. mdpi.comnih.gov The synthesis of azapeptides often follows the Fmoc/tBu strategy, making building blocks like this compound relevant for constructing the non-aza portions of the peptide chain. mdpi.com The synthesis of azapeptide analogues of Growth Hormone-Releasing Peptide-6 (GHRP-6) and the anticancer agent cilengitide (B523762) have been reported, demonstrating the integration of aza-amino acids into complex peptide frameworks. nih.gov

Role in the Synthesis of Non-Peptide Organic Compounds

The utility of this compound, (R)-2-aminosuccinic acid 4-tert-butyl ester, extends beyond peptide chemistry into the realm of non-peptide organic synthesis. As a constituent of the "chiral pool," this molecule is a valuable and readily available starting material that provides a fixed stereocenter. tandfonline.commdpi.com This inherent chirality is fundamental to the asymmetric synthesis of complex organic molecules, allowing chemists to construct precise three-dimensional structures without the need for inducing chirality during the synthetic sequence. mdpi.com The distinct functionalities of this compound—the primary amine, the free α-carboxylic acid, and the tert-butyl protected β-carboxylic acid—serve as versatile handles for a wide array of chemical transformations, enabling its carbon framework to be integrated into diverse non-peptidic scaffolds such as natural products and novel heterocyclic systems.

Synthesis of the Natural Product Phomonol

A notable application of D-aspartic acid as a chiral precursor is in the total synthesis of phomonol, a natural product featuring a tetrahydropyran (B127337) ring. tandfonline.com The synthesis leverages the stereocenter of D-aspartic acid to establish the correct stereochemistry in the final molecule. The synthetic pathway begins with the conversion of the amino group of D-aspartic acid into a bromo group via a diazotization reaction, followed by reduction of the carboxylic acids to yield a chiral diol. tandfonline.com This intermediate then undergoes a series of transformations, including olefination, asymmetric dihydroxylation, and a key diastereoselective reductive etherification step, to construct the final syn-pyran structure of phomonol. tandfonline.com

The following table outlines the key stages in the synthesis of phomonol starting from D-aspartic acid.

| Starting Material | Key Transformation Steps | Intermediate/Product | Reference |

| D-Aspartic acid | 1. Diazotization & Bromination 2. Reduction to diol | (R)-2-Bromobutane-1,4-diol | tandfonline.com |

| (R)-2-Bromobutane-1,4-diol | 1. Protection & Epoxidation 2. Regioselective epoxide opening 3. Silyl protection | Silyl-protected olefin | tandfonline.com |

| Silyl-protected olefin | 1. Ozonolysis & Wittig reaction 2. Conversion to Weinreb amide 3. Grignard addition | Ketone precursor | tandfonline.com |

| Ketone precursor | 1. Deprotection 2. Diastereoselective reductive etherification | syn-Pyran core structure | tandfonline.com |

| syn-Pyran core structure | 1. Wacker oxidation | Phomonol | tandfonline.com |

Formation of Heterocyclic Scaffolds: Lactams and Alkaloid Precursors

The aspartic acid framework is a powerful tool for constructing various nitrogen-containing heterocyclic compounds. Research has demonstrated the synthesis of enantiopure substituted piperidine (B6355638) lactams starting from protected aspartic acid. orgsyn.org For example, N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-OtBu), the L-enantiomer of the subject compound, is used to synthesize di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. orgsyn.org This methodology is directly translatable to this compound for the synthesis of the corresponding (2R,4R)-enantiomer. The process involves the initial reaction with Meldrum's acid, which upon heating, rearranges to form a dioxopiperidine ring. Subsequent stereoselective reduction of a ketone yields the hydroxylated lactam, a valuable building block for medicinal chemistry. orgsyn.org

The versatility of this chiral building block is further highlighted by its potential use in the synthesis of complex alkaloid cores. For instance, L-aspartic acid has been successfully employed as a chiral starting material to construct the tetracyclic core of Erythrina alkaloids. researchgate.net This synthesis proceeds through a chiral N-arylethyl succinimide (B58015) intermediate, where the stereocenter from the amino acid directs the outcome of a crucial N-acyliminium ion cyclization to build the complex heterocyclic system. researchgate.net Such strategies underscore the value of this compound in providing the foundational stereochemistry for elaborate, non-peptide natural product skeletons. Furthermore, aspartic acid derivatives serve as key precursors in the synthesis of kainic acid and its analogues, which are complex heterocyclic excitatory amino acids. rsc.orgmdpi.com

The table below summarizes the synthesis of a chiral hydroxylactam from a protected aspartic acid derivative.

| Starting Material | Key Transformation Steps | Intermediate/Product | Reference |

| Boc-L-Asp-OtBu | 1. Coupling with Meldrum's acid (using EDC·HCl, DMAP) | Acyl Meldrum's acid adduct | orgsyn.org |

| Acyl Meldrum's acid adduct | 1. Intramolecular rearrangement (via heating) | Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate | orgsyn.org |

| Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate | 1. Stereoselective reduction (using NaBH₄) | Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate | orgsyn.org |

Investigating Protecting Group Chemistry of Tert Butyl Esters in Aspartic Acid Derivatives

Characterization of tert-Butyl Group Stability under Diverse Synthetic Conditions

The tert-butyl ester is renowned for its stability under a variety of reaction conditions, which makes it an effective protecting group. fiveable.me This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester from nucleophilic attack. fiveable.me In the context of Fmoc-based SPPS, the Asp(OtBu) side chain must withstand repeated cycles of basic treatment with piperidine (B6355638) for Fmoc group removal. While generally stable, the tert-butyl ester is not entirely inert to these conditions, and prolonged exposure can lead to undesired side reactions. sigmaaldrich.comresearchgate.net

The stability of the tert-butyl ester is also a crucial factor during the final cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This step is typically carried out using strong acids, most commonly trifluoroacetic acid (TFA). peptide.comthermofisher.com The tert-butyl group is designed to be labile under these acidic conditions. peptide.com However, the efficiency of this cleavage can be influenced by the concentration of TFA, the reaction time, and the presence of scavengers. thermofisher.com Incomplete removal of the tert-butyl group can lead to the formation of peptide impurities that are difficult to separate from the desired product.

Furthermore, certain conditions can compromise the stability of the tert-butyl ester. For instance, the use of strong bases other than piperidine, or elevated temperatures during coupling reactions to overcome difficult sequences, can increase the incidence of side reactions involving the Asp(OtBu) residue. researchgate.netacs.org The stability of the tert-butyl ester is therefore a delicate balance between being robust enough to survive the synthesis cycles and labile enough for efficient removal at the final stage.

| Condition | Stability of tert-Butyl Ester | Key Considerations |

| Fmoc Deprotection (e.g., Piperidine) | Generally stable | Prolonged exposure can initiate side reactions. sigmaaldrich.comresearchgate.net |

| Peptide Coupling | Stable under standard conditions | Elevated temperatures can decrease stability. researchgate.net |

| Acidic Cleavage (e.g., TFA) | Labile (designed for removal) | Incomplete cleavage can occur. thermofisher.com |

| Strong Basic Conditions | Susceptible to side reactions | Can lead to aspartimide formation. peptide.com |

Deprotection Methodologies for the tert-Butyl Ester in Research Contexts

The standard method for the deprotection of the tert-butyl ester from the aspartic acid side chain is acid-catalyzed hydrolysis. fiveable.me In research and manufacturing settings, this is most commonly achieved using a high concentration of trifluoroacetic acid (TFA), often in a mixture with scavengers. thermofisher.com A typical cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to prevent side reactions caused by the carbocations generated during deprotection. peptide.com

While TFA is highly effective, alternative methods have been explored for specific applications. For instance, in cases where a milder deprotection is required to preserve other acid-labile protecting groups, different acidic conditions can be employed. peptide.com One such method involves the use of 1% TFA in dichloromethane (B109758) (DCM), which can selectively cleave highly acid-sensitive groups while leaving the tert-butyl ester intact. peptide.com Conversely, for the selective removal of the tert-butyl ester in the presence of other acid-labile groups, Lewis acids such as zinc bromide (ZnBr₂) in DCM have been investigated. researchgate.net

In the context of convergent peptide synthesis, where protected peptide fragments are synthesized and then ligated, the selective deprotection of C-terminal tert-butyl esters is sometimes necessary. Enzymatic hydrolysis using proteases like subtilisin has been shown to be a viable method for this purpose, offering high selectivity under mild conditions. google.com

| Deprotection Method | Reagents | Application |

| Standard Acidolysis | High concentration TFA (e.g., 95%) with scavengers | Routine cleavage in Fmoc-SPPS. thermofisher.com |

| Mild Acidolysis | 1% TFA in DCM | Selective deprotection of more labile groups. peptide.com |

| Lewis Acid Catalysis | ZnBr₂ in DCM | Selective removal of t-butyl esters. researchgate.net |

| Enzymatic Hydrolysis | Subtilisin | Selective C-terminal deprotection. google.com |

Analysis of Side Reactions Associated with Asp(OtBu) in Peptide Synthesis

The use of Asp(OtBu) in peptide synthesis is frequently complicated by the formation of side products, most notably those arising from aspartimide formation. iris-biotech.de This side reaction can significantly lower the yield of the target peptide and introduce impurities that are challenging to remove. iris-biotech.de

Aspartimide formation is an intramolecular cyclization reaction that occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the carbonyl carbon of the side-chain ester. iris-biotech.deiris-biotech.de This reaction is catalyzed by both acids and bases, making it a potential issue during both the piperidine-mediated Fmoc deprotection steps and the final TFA cleavage. iris-biotech.denih.gov The formation of the five-membered succinimide (B58015) ring is accompanied by the release of the tert-butyl protecting group. iris-biotech.de

Once formed, the aspartimide is susceptible to further reactions. It can undergo rapid epimerization at the α-carbon of the aspartyl residue. iris-biotech.deiris-biotech.de Subsequent ring-opening by hydrolysis or aminolysis (e.g., by piperidine) can lead to a mixture of up to eight or nine by-products. sigmaaldrich.comiris-biotech.de These include the desired α-aspartyl peptide, the β-aspartyl peptide (an isomer with the peptide backbone passing through the side-chain carboxyl group), and their corresponding D-isomers, as well as piperidide adducts. iris-biotech.deiris-biotech.de The β-aspartyl peptide is particularly problematic as it often has a similar retention time to the target peptide in HPLC, making purification extremely difficult. sigmaaldrich.com

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.deiris-biotech.de The reaction is most pronounced when the amino acid immediately C-terminal to the Asp residue has a small, non-sterically hindering side chain. diva-portal.org The Asp-Gly sequence is notoriously problematic in this regard. iris-biotech.deresearchgate.net Other sequences that are susceptible to aspartimide formation include Asp-Ala, Asp-Ser, Asp-Asn, Asp-Gln, and Asp-Arg. iris-biotech.depeptide.comiris-biotech.de The lack of steric bulk on the side chain of the following amino acid facilitates the approach of the backbone nitrogen to the side-chain carbonyl group, thereby promoting cyclization.

Given the significant challenges posed by aspartimide formation, numerous strategies have been developed to mitigate this side reaction. These can be broadly categorized into modifications of the protecting group, the reaction conditions, or the peptide backbone itself.

Modified Protecting Groups: A common approach is to use sterically bulkier side-chain protecting groups for aspartic acid to hinder the intramolecular cyclization. biotage.comiris-biotech.de Examples include the 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) esters, which have shown improvements over the standard tert-butyl group. biotage.com More recently, β-trialkylmethyl esters and the 2-benzyloxymethyl (OBno) group have been demonstrated to provide even greater protection against aspartimide formation. sigmaaldrich.comresearchgate.net Another innovative strategy involves the use of a cyanosulfurylide (CSY) protecting group, which masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. rsc.orgnih.govresearchgate.net

Additives and Modified Reaction Conditions: Modifying the Fmoc deprotection conditions is another effective strategy. The addition of a weak acid, such as 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid, to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.comresearchgate.net Using a weaker base for Fmoc removal, such as piperazine (B1678402) or dipropylamine (B117675) (DPA), has also been shown to be effective. acs.orgbiotage.com

Backbone Protection: Protecting the amide nitrogen of the peptide bond can completely prevent aspartimide formation. biotage.com This is often achieved by using dipeptide building blocks where the nitrogen of the second amino acid is protected with a group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb). iris-biotech.depeptide.com For the problematic Asp-Gly sequence, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is a highly effective solution. iris-biotech.deresearchgate.net

| Mitigation Strategy | Example | Mechanism of Action |

| Modified Protecting Groups | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, Fmoc-Asp(CSY)-OH | Increased steric hindrance or altered chemical nature of the protecting group prevents cyclization. sigmaaldrich.combiotage.comrsc.org |

| Additives to Deprotection Reagent | HOBt or formic acid in piperidine | Reduces the basicity of the deprotection solution, slowing the rate of aspartimide formation. biotage.comresearchgate.net |

| Alternative Deprotection Reagents | Piperazine, Dipropylamine (DPA) | Weaker bases are less prone to catalyzing aspartimide formation. acs.orgbiotage.com |

| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Blocks the nucleophilic nitrogen atom, preventing the cyclization reaction. iris-biotech.depeptide.com |

Racemization, or epimerization, is the conversion of an amino acid from one stereoisomer to its mirror image (e.g., L- to D-). mdpi.comnih.gov In the context of Asp(OtBu), racemization is a significant concern primarily because it is a direct consequence of aspartimide formation. mdpi.com The aspartimide intermediate is chirally unstable and can readily epimerize at the α-carbon. sigmaaldrich.com Subsequent ring-opening of the racemized aspartimide leads to the formation of D-α-aspartyl and D-β-aspartyl peptides, which are difficult-to-remove impurities with potentially altered biological activity. sigmaaldrich.commdpi.com

Therefore, strategies aimed at preventing aspartimide formation are also the most effective measures for preventing racemization of the aspartyl residue. The use of sterically hindered side-chain protecting groups like OBno has been shown to result in significantly lower levels of D-aspartate formation compared to OtBu. sigmaaldrich.com Similarly, backbone protection and modified deprotection conditions that suppress aspartimide formation will also minimize the extent of racemization. mdpi.com

Analytical and Spectroscopic Characterization Techniques for H D Asp Otbu and Its Derivatives in Research

Chromatographic Analysis

Chromatographic methods are essential for separating H-D-Asp-OtBu from reaction byproducts, starting materials, and isomeric impurities, ensuring a high degree of purity for subsequent use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. ruifuchemical.comwalshmedicalmedia.com It is widely used to quantify the purity of amino acid derivatives, with many suppliers guaranteeing a purity of over 98% or 99% as determined by HPLC. ruifuchemical.combiocrick.comcblpatras.gr The method offers high resolution and sensitivity for separating the target compound from closely related impurities. ijpsonline.com

Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used due to its speed and the stability of the columns. walshmedicalmedia.com In the analysis of peptide and amino acid derivatives, RP-HPLC is frequently used to separate isomeric forms that may arise during synthesis. nih.gov For instance, the isomerization of L-aspartic acid residues to Lβ-Asp, Dα-Asp, and Dβ-Asp can be identified because the resulting peptides separate into multiple peaks on an RP-HPLC column. nih.gov The separation is influenced by subtle changes in the peptide's structure due to the different isomers. nih.gov

The separation of isomers, such as the D- and L-enantiomers of aspartic acid derivatives, can be achieved on a non-chiral column by adding a chiral agent to the mobile phase or through derivatization of the analyte. walshmedicalmedia.comresearchgate.net For complex samples, such as those from forced degradation studies or peptide digests, HPLC provides the robust separation necessary prior to mass spectrometric analysis. nih.govrsc.org

Table 1: HPLC Applications in the Analysis of this compound and Related Compounds

| Analytical Goal | HPLC Method | Typical Findings | References |

|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC (RP-HPLC) | Purity levels typically reported as >98% or >99.0%. | ruifuchemical.combiocrick.com |

| Isomer Separation | Reversed-Phase HPLC (RP-HPLC) | Separation of peptides containing different Asp isomers (α/β, D/L) into distinct peaks. | nih.gov |

| Enantiomeric Purity | Chiral HPLC or derivatization followed by RP-HPLC | Determination of enantiomeric excess, often >98.0%. | ruifuchemical.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. ijpsonline.com This combination is invaluable for the definitive identification of this compound and the characterization of its impurities. amadischem.com Following separation by the LC system, the mass spectrometer provides molecular weight information, confirming the identity of the main peak as this compound. rsc.orgkent.ac.uk

LC-MS is particularly effective for impurity profiling, where it can identify and help elucidate the structures of unknown minor components in a sample. ijpsonline.comhpst.cz In the context of aspartic acid derivatives, LC-MS can distinguish deamidation of asparagine/glutamine from other modifications based on a mass difference of 1 Da, although high-resolution instruments are needed for confident assignment in multivalent ions. nih.gov Advanced LC-MS systems, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide high-resolution accurate mass (HRAM) data, which is critical for identifying trace-level impurities. hpst.cz This technique is instrumental in forced degradation studies, where it can identify degradants formed under stress conditions like basic or oxidative environments. researchgate.net

Furthermore, LC-MS/MS, which involves fragmentation of selected ions, provides structural details about the impurities, aiding in their complete characterization without the need for time-consuming isolation. ijpsonline.comhpst.cz

Spectroscopic Characterization

Spectroscopic techniques probe the molecular structure of this compound at a fundamental level, providing detailed information on its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. oxinst.com Certificates of analysis for this compound and its derivatives often state that the ¹H NMR spectrum is consistent with the proposed structure. ruifuchemical.combiocrick.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. oxinst.com The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum allow for the initial assignment of protons in the structure. oxinst.com

Two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the complete carbon framework and connectivity of the molecule. oxinst.com These experiments show correlations between protons and carbons that are separated by two or three bonds, allowing for the unambiguous assembly of the molecular structure. oxinst.com NMR is also a powerful method for detecting and characterizing isomerization in peptides containing aspartic acid. nih.govresearchgate.net Specific chemical shift changes can indicate the conversion of a standard Asp residue to an isoAsp residue. nih.gov

Table 2: Key NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound | References |

|---|---|---|---|

| ¹H NMR | Chemical environment, number, and connectivity of protons. | Confirms the presence of tert-butyl and aspartate backbone protons. | ruifuchemical.comoxinst.com |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, CH, CH₂, CH₃). | Identifies carbonyl carbons (acid and ester) and aliphatic carbons. | oxinst.compitt.edu |

| 2D (e.g., HMBC, HSQC) | Connectivity between protons and carbons. | Unambiguously assigns the full molecular structure and confirms bonding. | oxinst.com |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for gaining structural information through fragmentation analysis. ijpsonline.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. uwo.camassspeclab.com This is often reported on certificates of analysis to verify the compound's identity. medchemexpress.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragment ions. jeolusa.com The resulting fragmentation pattern is a fingerprint of the molecule's structure. In the study of aspartic acid-containing peptides, specific fragmentation techniques can be employed to distinguish between isomers. For example, methods like Electron Transfer Dissociation (ETD) can generate diagnostic fragment ions (such as c•+57 and z-57) that differentiate between aspartic acid and its isomer, isoaspartic acid. nih.gov Collision-Induced Dissociation (CID), while less specific for isomers, provides valuable data on the peptide sequence. nih.govnih.gov This level of detailed analysis is crucial for characterizing derivatives and potential modifications, such as the isomerization of the aspartate residue. researchgate.netnih.gov

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| D-Aspartic acid β-tert-butyl ester | This compound |

| L-Aspartic acid | L-Asp |

| D-Aspartic acid | D-Asp |

| iso-Aspartic acid | isoAsp |

| Asparagine | Asn |

Advanced Techniques for Detecting Aspartate Isomerization in Research Peptides and Proteins

The spontaneous, non-enzymatic isomerization of aspartic acid (Asp) residues to isoaspartic acid (isoAsp) is a significant post-translational modification in peptides and proteins. This process, which proceeds through a succinimide (B58015) intermediate, introduces an extra methylene (B1212753) group into the peptide backbone, potentially altering the structure, stability, and biological function of the molecule. researchgate.netspringernature.com Given that this modification can impact the efficacy and safety of therapeutic proteins, highly sensitive and specific analytical techniques are crucial for its detection, localization, and quantification. acs.orgnih.gov Aspartate isomerization presents a considerable analytical challenge because it is an isobaric modification, meaning it does not result in a mass change, making it "silent" to conventional mass spectrometry. nih.govnih.gov

Advanced analytical methodologies have been developed to overcome this challenge, primarily relying on the subtle physicochemical differences between the native peptide and its isomerized forms. These techniques often involve a combination of high-resolution separation and sophisticated detection methods.

Mass Spectrometry (MS) Based Methods

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying and characterizing aspartate isomerization. nih.govacs.org While the isomerization itself doesn't change the peptide's mass, tandem MS (MS/MS) techniques can pinpoint the location of the modification. nih.govacs.org

Cyclic Ion Mobility Mass Spectrometry (cIMS): Ion mobility-mass spectrometry (IMS) has emerged as a powerful technique for separating isobaric isomers based on their different shapes and collisional cross-sections. acs.org A study utilizing a cyclic ion mobility (cIMS) system demonstrated its capability to not only distinguish between a therapeutic peptide and its three synthetic isoAsp isomers but also to correctly identify the specific Asp residue that had isomerized in each case. acs.org This method provides an advantage where traditional chromatographic separation may be insufficient for unambiguous assignment. acs.orgnih.gov

Electron-Transfer Dissociation (ETD): Recent advancements in fragmentation techniques have improved the ability to localize isoAsp residues. Electron-transfer dissociation (ETD) can generate unique fragment ions (specifically a c+57 and z-57 pair) that are characteristic of the isoAsp residue, allowing for unambiguous site assignment. nih.gov This is particularly useful for analyzing post-translational modifications in longer peptides. creative-biolabs.com

18O Labeling: To overcome the isobaric challenge, an innovative approach involves hydrolyzing the succinimide intermediate in the presence of H218O. This results in the incorporation of an 18O atom at the site of isomerization, leading to a 2 Da mass increase in the affected peptide. Subsequent analysis of tandem mass spectra allows for the easy identification of the peptide containing the isomerized residue by comparing it with its 16O counterpart. springernature.comspectroscopyonline.com

Data-Independent Acquisition (DIA) LC-MS: For complex proteomic samples, data-independent acquisition (DIA) LC-MS has been used to identify and quantify isomerization across a wide range of proteins. In one study, cell lysates were aged in vitro to induce isomerization, and DIA LC-MS analysis successfully quantified the modification in 105 different proteins over time. acs.org

Table 1: Example MS Parameters for Isomer Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Thermo Orbitrap Fusion Lumos Tribrid MS | acs.org |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| MS1 Resolution | 120,000 | acs.org |

| MS1 Scan Range | 350–1500 m/z | acs.org |

| Fragmentation | Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | acs.orgacs.org |

| MS2 Resolution | 15,000 | acs.org |

| MS2 Isolation Window | 1.6 m/z | acs.org |

Chromatographic Techniques

Chromatography is essential for separating isomeric peptides prior to detection. The structural change caused by isomerization often alters the peptide's hydrophobicity, allowing for separation. nih.gov

Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most frequently used method for isomer separation. nih.govnih.gov Typically, peptides containing an isoAsp residue are less retained and elute earlier than the native peptide from the RPLC column. nih.govcreative-biolabs.com However, the elution order can be influenced by subtle changes in mobile phase conditions, such as pH, necessitating the use of synthesized standards for confident peak identification. acs.orgnih.gov

Hydrophobic Interaction Chromatography (HIC): HIC is another technique that can separate intact antibodies or large fragments based on differences in hydrophobicity resulting from isomerization. nih.gov One method involves digesting an antibody with the enzyme IdeS to generate Fc/2 and Fab'2 fragments. The Fab'2 fragments containing an isoAsp can then be separated from the native fragments by HIC. nih.gov

Table 2: Example RPLC Conditions for Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACQUITY Premier CSH C18 (1.7 μm, 2.1 × 100 mm) | acs.org |

| Column Temperature | 60 °C | acs.org |

| Mobile Phase A | Water with 0.1% formic acid | acs.orgacs.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | acs.orgacs.org |

| Gradient | 35–45% B over 8 minutes | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed structural information to detect and quantify isomerization. marioschubert.ch Two-dimensional (2D) NMR experiments can identify the characteristic chemical shifts of the succinimide intermediate and the final isoAsp product. marioschubert.ch The chemical shifts for Snn and isoAsp are distinct from the random coil shifts of standard amino acids, allowing for their detection even in intact proteins under denaturing conditions. marioschubert.ch 1H NMR has also been used to validate and quantify the kinetics of isoAsp formation from both asparagine and aspartic acid residues at the N-terminus of model peptides. nih.gov

Table 3: Characteristic NMR Signals for Isomerization Products

| Nucleus | Residue | Characteristic Feature | Reference |

|---|---|---|---|

| 13C | Succinimide (Snn) | Two downfield shifted carbonyl chemical shifts | marioschubert.ch |

| 1H/13C | Succinimide (Snn) | Distinct Cβ-Hβ chemical shift correlations | marioschubert.ch |

| 1H/13C | isoAspartate (isoAsp) | Characteristic chemical shift correlations different from random coil | marioschubert.ch |

Enzymatic and Chemical Methods

Enzymatic digestion strategies offer high specificity for identifying isomerized sites.

Endoproteinase Asp-N Digestion: Endoproteinase Asp-N is a protease that specifically cleaves the peptide bond N-terminal to L-α-aspartic acid residues. oup.com It will not cleave at L-isoAsp, L-β-Asp, or D-Asp sites. This selectivity forms the basis of a powerful detection method. When a protein is digested with Asp-N, the formation of an isoAsp residue results in a missed cleavage. Comparing the peptide map of a sample to a control will reveal a new, larger peptide and the disappearance of the two smaller, expected peptides, thereby identifying the site of isomerization. oup.com

Capillary Electrophoresis (CE): CE has been successfully employed as a separation technique to quantitatively investigate the formation of isoAsp in model peptides. nih.govmdpi.com Its high resolving power makes it suitable for separating closely related peptide isomers.

Theoretical and Computational Investigations of H D Asp Otbu Chemistry

Molecular Modeling of Conformational Preferences and Reactivity of H-D-Asp-OtBu

Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational landscape of this compound. The conformational preferences of this molecule, particularly the dihedral angles of its backbone (φ, ψ) and side chain (χ1, χ2), are critical determinants of its reactivity. The bulky tert-butyl group on the β-carboxyl side chain significantly influences the molecule's preferred spatial arrangement.

Conformational analysis is often performed using molecular dynamics (MD) simulations, which track the atomic movements of a molecule over time. unibo.itthieme-connect.de These simulations, powered by force fields like AMBER or GROMACS, can identify low-energy, stable conformations and the energy barriers between them. unibo.it For an aspartic acid residue, the orientation of the side-chain carboxyl group relative to the peptide backbone is of paramount importance. Computational studies reveal that specific conformations can bring the side-chain ester into proximity with the backbone amide nitrogen of the following amino acid, a prerequisite for the undesirable aspartimide formation. nih.gov

The reactivity of this compound is intrinsically linked to its conformational flexibility. d-nb.info While the tert-butyl group provides steric hindrance that can protect the β-carboxyl group, certain conformations can still expose the carbonyl carbon to nucleophilic attack. Modeling helps to quantify the energetic accessibility of these reactive conformations under various conditions (e.g., in different solvents or when adjacent to specific amino acid residues).

Table 1: Calculated Properties of Aspartic Acid Derivatives This table presents computational chemistry data for D-aspartic acid derivatives, illustrating the types of parameters generated through molecular modeling.

| Property | H-D-Asp(OtBu)-OH chemscene.com | Z-D-Asp(OtBu)-OH chemscene.com |

| Molecular Formula | C₈H₁₅NO₄ | C₁₆H₂₁NO₆ |

| Molecular Weight | 189.21 | 323.34 |

| Topological Polar Surface Area (TPSA) | 89.62 Ų | 101.93 Ų |

| LogP | 0.1301 | 2.0978 |

| Hydrogen Bond Acceptors | 4 | 5 |

| Hydrogen Bond Donors | 2 | 2 |

| Rotatable Bonds | 3 | 6 |

Computational Studies of Reaction Mechanisms in Peptide Synthesis (e.g., Aspartimide Formation Pathways)

One of the most significant challenges associated with the use of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. iris-biotech.demdpi.com This intramolecular cyclization side reaction is base-catalyzed, often occurring during the piperidine-mediated removal of the Fmoc protecting group. iris-biotech.deacs.org The reaction proceeds via the nucleophilic attack of the backbone amide nitrogen of the (n+1) residue on the side-chain β-carbonyl carbon of the aspartate residue. mdpi.comnih.gov This forms a five-membered succinimide (B58015) ring, which is susceptible to racemization at the α-carbon and subsequent ring-opening by nucleophiles to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide isomer. mdpi.com

Computational studies have been instrumental in elucidating the mechanism of aspartimide formation and identifying the factors that influence its rate. nih.gov Quantum mechanical calculations can map the potential energy surface of the cyclization reaction, identifying the transition state and calculating the activation energy barrier. These studies have confirmed that the reaction rate is highly dependent on:

The identity of the C-terminal flanking (n+1) amino acid: Residues with small, unbranched side chains, such as Glycine, are known to accelerate aspartimide formation. nih.gov Computational models help explain this by showing lower steric hindrance in the transition state.

The nature of the β-ester protecting group: The size and electronic properties of the ester group affect the electrophilicity of the carbonyl carbon and the steric accessibility for the intramolecular attack. nih.govresearchgate.net

Reaction Conditions: The strength of the base, solvent polarity, and temperature all play a role and can be modeled to predict their impact on the reaction kinetics. mdpi.com

Table 2: Influence of Protecting Group and Flanking Residue on Aspartimide Formation This table summarizes experimental data, which is often rationalized by computational models, showing the percentage of aspartimide-related by-products formed during simulated Fmoc-SPPS deprotection cycles for the peptide sequence VKDXYI.

| Asp Protecting Group | Flanking Residue (X) | % Aspartimide Formation |

| Fmoc-Asp(OtBu)-OH | Glycine (G) | 28.9 |

| Fmoc-Asp(OtBu)-OH | Asparagine (N) | 3.5 |

| Fmoc-Asp(OtBu)-OH | Arginine (R) | 1.8 |

| Fmoc-Asp(OBno)-OH | Glycine (G) | 0.1 |

| Fmoc-Asp(OBno)-OH | Asparagine (N) | <0.1 |

| Fmoc-Asp(OBno)-OH | Arginine (R) | <0.1 |

Data from comparative tests treating resin-bound peptides with 20% piperidine (B6355638) in DMF for 200 minutes to simulate 100 deprotection cycles.

In Silico Design and Prediction of Novel Protecting Groups and Aspartate Analogues

The insights gained from computational studies of aspartimide formation have directly guided the in silico design of novel protecting groups aimed at minimizing this side reaction. nih.gov The primary strategy is to increase the steric bulk around the β-carboxyl group, thereby creating a physical barrier that hinders the approach of the backbone amide nitrogen required for cyclization. iris-biotech.de

Computational modeling allows researchers to screen virtual libraries of potential protecting groups before committing to their synthesis and experimental validation. By calculating parameters such as steric energy, bond angles, and the activation energy for the cyclization pathway, chemists can predict the effectiveness of a given protecting group. This approach led to the development of groups significantly more robust than the standard tert-butyl (OtBu) ester.

Research has shown that bulky, acyclic aliphatic esters are particularly effective at suppressing aspartimide formation compared to cyclic alkyl esters of similar size. nih.govresearchgate.net This is because the acyclic groups can adopt conformations that more effectively shield the carbonyl group.

Table 3: Comparison of Aspartate Side-Chain Protecting Groups This table presents various protecting groups for the β-carboxyl group of aspartic acid, highlighting those designed using principles of steric hindrance to reduce aspartimide formation.

| Protecting Group | Structure | Rationale / Findings |

| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Standard protecting group, but prone to significant aspartimide formation, especially with C-terminal Gly or Ser residues. acs.org |

| Cyclohexyl (OcHx) | -O-C₆H₁₁ | Offers more steric bulk than OtBu, but still allows significant aspartimide formation, especially at elevated temperatures. nih.gov |

| 2-Adamantyl (OAdm) | -O-C₁₀H₁₅ | A bulky, rigid cyclic group that can suppress aspartimide formation. researchgate.net |

| 2,4-Dimethyl-3-pentyl (ODmPent) | -O-CH(CH(CH₃)₂)₂ | A bulky, acyclic group designed via sterical evaluation to be highly resistant to base-catalyzed aspartimide formation. nih.govresearchgate.net |

| 3-Methyl-3-pentyl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | An analogue of the tert-butyl group with longer alkyl chains to better shield the β-carboxyl group. iris-biotech.de |

| 3,5-Dimethylbenzyl (OBno) | -O-CH₂(C₆H₃(CH₃)₂) | A novel protecting group providing a simple and universal solution to overcoming aspartimide formation. |

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | D-Aspartic acid α-tert-butyl ester |

| H-D-Asp(OtBu)-OH | D-Aspartic acid β-tert-butyl ester |

| Z-D-Asp(OtBu)-OH | N-Benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester |

| Fmoc-Asp(OtBu)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester |

| Fmoc-Asp(OBno)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-(3,5-dimethylbenzyl) ester |

| Fmoc-Asp(OMpe)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-(3-methyl-3-pentyl) ester |

| Piperidine | Piperidine |

| Glycine (Gly) | Glycine |

| Asparagine (Asn) | Asparagine |

| Arginine (Arg) | Arginine |

| Serine (Ser) | Serine |

| GROMACS | Groningen Machine for Chemical Simulations |

| AMBER | Assisted Model Building with Energy Refinement |

Current Research Directions and Future Outlook for H D Asp Otbu in Academic Chemical Research

Development of Sustainable and Environmentally Benign Synthetic Routes for H-D-Asp-OtBu

The pharmaceutical and chemical industries are increasingly prioritizing green chemistry to minimize their environmental impact. unibo.it Peptide synthesis, traditionally reliant on hazardous solvents and excess reagents, is a key area for such innovation. nih.govrsc.org Research is actively pursuing more sustainable routes that apply to the entire lifecycle of peptide manufacturing, including the production of amino acid building blocks like this compound.

A primary focus is the replacement of conventional solvents. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), despite their efficacy, are associated with significant toxicity concerns. rsc.org Propylene carbonate has emerged as a promising green polar aprotic solvent that can effectively replace both DCM and DMF in solution- and solid-phase peptide synthesis (SPPS). rsc.org The transition to such greener solvents represents a significant step towards sustainable production of peptides using established building blocks. nih.gov

Another innovative approach is the development of mechanochemical, solvent-free synthesis protocols. Researchers have demonstrated peptide bond formation using standard reagents and a biocompatible, reusable inorganic base like nanocrystalline hydroxyapatite, completely eliminating the need for bulk solvents. unibo.it Furthermore, green solution-phase peptide synthesis (GSolPPS) protocols are being optimized using reagents like propylphosphonic anhydride (B1165640) (T3P®) in less hazardous solvents such as ethyl acetate (B1210297), which drastically reduces the Process Mass Intensity (PMI)—a measure of waste generated. unibo.it These methodologies, while demonstrated on peptide assembly, are directly relevant to the sustainable synthesis and application of the constituent amino acids, including this compound.

Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis

| Feature | Conventional Solvents (e.g., DMF, DCM) | Green Alternative (e.g., Propylene Carbonate) |

|---|---|---|

| Toxicity Profile | High; associated with reproductive toxicity and carcinogenicity concerns. rsc.org | Low toxicity; considered more environmentally benign. rsc.org |

| Environmental Impact | Generates significant hazardous waste. rsc.org | Reduced environmental footprint. |

| Synthesis Compatibility | Well-established for both solution- and solid-phase synthesis. rsc.org | Demonstrated efficacy in both solution- and solid-phase synthesis. rsc.org |

Innovations in Protecting Group Strategies to Enhance Peptide Synthesis Fidelity

The tert-butyl (OtBu) group in this compound is a cornerstone of the Fmoc/tBu orthogonal strategy, designed to prevent the side-chain carboxyl group from participating in unwanted reactions. iris-biotech.despringernature.com However, its use is not without complications. The most significant side reaction during the synthesis of aspartate-containing peptides is the formation of a cyclic aspartimide intermediate. nih.gov This reaction is catalyzed by the base (commonly piperidine) used for Nα-Fmoc deprotection and can lead to a cascade of undesirable by-products, including racemized D/L-α- and β-aspartyl peptides, which are often inseparable from the target peptide. nih.goviris-biotech.deiris-biotech.de Consequently, a major thrust of research is the development of innovative protecting group strategies to minimize or eliminate this problem.

Key Innovations Include:

Bulky Protecting Groups: A direct correlation exists between the steric bulk of the side-chain ester and the reduction of aspartimide formation. iris-biotech.deresearchgate.net By replacing the methyl groups of the standard OtBu ester with longer alkyl chains (e.g., using triethylcarbinol or tripropylcarbinol), the increased steric hindrance shields the β-carboxyl group from intramolecular nucleophilic attack. iris-biotech.de These bulky groups provide significantly more protection than the OtBu group, though they can sometimes introduce solubility challenges. iris-biotech.deiris-biotech.de

Backbone Amide Protection: To prevent the backbone amide nitrogen from initiating the cyclization, a temporary protecting group can be installed on it. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups have been used for this purpose. peptide.com These groups are incorporated into dipeptide building blocks and are cleaved during the final trifluoroacetic acid (TFA) treatment. peptide.com

Novel Chemical Moieties: Cyanosulfurylide (CSY) has been introduced as a novel protecting group for the aspartic acid side chain that completely suppresses aspartimide formation. iris-biotech.denih.gov This zwitterionic group masks the carboxylic acid via a stable C-C bond and can enhance the solubility of the protected amino acid. iris-biotech.denih.gov Deprotection is achieved selectively using electrophilic halogenating agents. nih.gov

Photolabile Protecting Groups: For applications requiring precise spatiotemporal control, photolabile groups like 4-methoxy-7-nitroindoline (MNI) have been employed. iris-biotech.de The MNI group effectively prevents the formation of aminosuccinyl side products and can be removed rapidly with light at a specific wavelength, making it a valuable tool for synthesizing probes for biological systems. iris-biotech.de

Modified Deprotection Conditions: Beyond creating new groups, modifying the reaction conditions is a practical approach. Using weaker bases for Fmoc removal or adding an acid like HOBt or formic acid to the standard piperidine (B6355638) deprotection solution can suppress the rate of aspartimide formation. iris-biotech.depeptide.com

Table 2: Modern Strategies to Mitigate Aspartimide Formation

| Strategy | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Bulky Esters (e.g., O-trialkylcarbinol) | Steric hindrance prevents intramolecular cyclization. iris-biotech.de | Significant reduction in by-products compared to OtBu. iris-biotech.deiris-biotech.de | Can decrease solubility and coupling efficiency. iris-biotech.de |

| Backbone Protection (e.g., Dmb, Hmb) | Blocks the nucleophilic backbone nitrogen. peptide.com | Highly effective at preventing aspartimide formation. peptide.com | Requires use of pre-formed dipeptide building blocks; coupling can be difficult. peptide.com |

| Cyanosulfurylide (CSY) Group | Masks carboxylic acid with a stable C-C bond. nih.gov | Complete suppression of aspartimide formation; enhances solubility. iris-biotech.denih.gov | Removal requires specific reagents that may cause side reactions with certain amino acids (e.g., Cys, Trp). iris-biotech.de |

| Photolabile Groups (e.g., MNI) | Caging group prevents side reactions until cleaved by light. iris-biotech.de | Allows for triggered deprotection; useful for probes. iris-biotech.de | Requires specialized photochemical equipment. |

Exploration of this compound in the Synthesis of Novel Research Probes and Biomaterials

As a key chiral building block, this compound is instrumental in the synthesis of specialized peptides used to probe biological systems and construct advanced biomaterials. The inclusion of a D-amino acid can confer resistance to proteases and help stabilize specific secondary structures, making the resulting peptides highly valuable as research tools.

In the realm of novel research probes , this compound is used to synthesize peptide analogs that explore structure-activity relationships. For example, it has been incorporated into synthetic analogs of conopressin to investigate ligand binding at vasopressin and oxytocin (B344502) G-protein coupled receptors. mdpi.com It is also a component in the design of potent and selective enzyme inhibitors. Researchers have synthesized pentapeptide inhibitors of caspase-2, an enzyme implicated in neurodegenerative diseases, using aspartic acid derivatives to probe the enzyme's active site. acs.org The unique properties of D-amino acids are also leveraged in creating antimicrobial peptides with enhanced stability and specific activities. mdpi.com

In the field of biomaterials , peptides containing aspartic acid are widely used to impart biological function to inert materials. The most well-known example is the Arg-Gly-Asp (RGD) sequence, which is a universal motif for promoting cell adhesion. rug.nl Polymers and surfaces are frequently modified with RGD-containing peptides to create scaffolds for tissue engineering that can effectively interact with cells. rug.nl Furthermore, this compound can be a component in the design of self-assembling peptides, which form nanostructured hydrogels and other materials for applications in regenerative medicine. rug.nlaps2025.org The ability to precisely control the sequence and stereochemistry of these peptides is critical for directing their assembly and ultimate function.

Addressing Remaining Challenges in the Synthesis of Aspartate-Containing Peptides

Despite significant advances, the synthesis of aspartate-containing peptides remains fraught with challenges, many of which are central to ongoing academic and industrial research.

The foremost challenge continues to be aspartimide formation . iris-biotech.deiris-biotech.debiotage.com This side reaction is highly sequence-dependent, occurring most readily when the aspartyl residue is followed by glycine, asparagine, serine, or another aspartic acid. nih.goviris-biotech.deiris-biotech.de The reaction is pernicious because it not only reduces the yield of the desired peptide but also generates a complex mixture of up to nine by-products, including epimerized α- and β-peptides and their piperidide adducts. nih.goviris-biotech.deiris-biotech.de These impurities often have masses identical or very similar to the target peptide and can co-elute during HPLC purification, rendering the synthesis of certain peptide sequences virtually impossible. iris-biotech.deiris-biotech.de

A related challenge is the trade-off inherent in many of the solutions. For instance, while sterically bulky side-chain protecting groups effectively reduce aspartimide formation, their hydrophobicity can lead to poor solubility and inefficient coupling reactions , particularly in long or "difficult" sequences. iris-biotech.denih.gov Conversely, strategies that improve solubility may require specialized deprotection steps that introduce their own potential side reactions. iris-biotech.de

Finally, peptide aggregation during solid-phase synthesis, especially for hydrophobic or β-sheet-forming sequences, remains a general but critical hurdle. nih.gov The choice of protecting group on aspartic acid can influence this behavior, complicating the synthetic strategy. Overcoming these interconnected challenges of side reactions, solubility, and aggregation is essential for the efficient and reliable synthesis of complex aspartate-containing peptides for therapeutic and research applications.

Table 3: Common Problematic Asp-Xaa Sequences and Aspartimide-Related By-products

| Feature | Description |

|---|---|

| Highly Prone Sequences | -Asp-Gly-, -Asp-Asp-, -Asp-Asn-, -Asp-Arg-, -Asp-Ser- nih.goviris-biotech.depeptide.com |

| Primary Side Reaction | Base-catalyzed intramolecular cyclization to form a D/L-aspartimide intermediate. iris-biotech.deiris-biotech.de |

| Resulting By-products | Hydrolysis of the aspartimide leads to a mixture of D/L-α-Asp peptides and D/L-β-Asp peptides. nih.gov |

Q & A

Q. What are the critical considerations for synthesizing H-D-Asp-OtBu with high enantiomeric purity?

Methodological Answer:

- Protection Strategy : Use tert-butyl (OtBu) groups for carboxyl protection and allyl esters for temporary side-chain protection to minimize racemization during solid-phase peptide synthesis (SPPS) .

- Reaction Monitoring : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection (220 nm) to track reaction progress. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve intermediates .

- Purification : Perform flash chromatography or preparative HPLC to isolate this compound. Validate purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate this compound at 4°C, 25°C, and 37°C. Sample aliquots at intervals (0, 24, 48, 72 hours).

- Analysis : Use RP-HPLC to quantify degradation products. Pair with circular dichroism (CD) spectroscopy to monitor conformational changes in chiral environments .

- Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions, ensuring p-values <0.05 .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C spectra to confirm tert-butyl group presence (δ ~1.4 ppm for H; δ ~28 ppm for C) and aspartic acid backbone signals .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] = 239.7 for this compound·HCl) .

- FT-IR : Identify characteristic ester C=O stretches (~1740 cm) and amine N-H bends (~1550 cm) .

Q. How should researchers design a protocol for this compound incorporation into peptide chains?

Methodological Answer:

- Coupling Conditions : Use carbodiimide (e.g., DCC) with HOBt as an activator in DMF. Monitor coupling efficiency via Kaiser test or UV absorbance .

- Deprotection : Remove allyl esters with Pd(0)/PhSiH under inert atmospheres. Confirm completion via TLC (Rf shift) or HPLC .

- Quality Control : Validate peptide sequences via Edman degradation or tandem MS/MS fragmentation .

Q. What are the best practices for storing this compound to prevent hydrolysis or racemization?

Methodological Answer:

- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMF or DMSO and avoid repeated freeze-thaw cycles .

- Stability Testing : Periodically reassay samples via HPLC and NMR to detect degradation. Document batch-specific stability data in lab notebooks .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound synthesis?

Methodological Answer:

- Software Tools : Use Gaussian or ORCA for density functional theory (DFT) calculations to model transition states and activation energies for esterification or deprotection steps .

- Parameterization : Input experimental NMR and IR data to refine force fields. Validate models against empirical kinetic data (e.g., Arrhenius plots) .

- Collaboration : Partner with computational chemists to interpret results and adjust synthetic protocols iteratively .

Q. What strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?

Methodological Answer:

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify variability sources (e.g., assay conditions, peptide length) .

- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., fixed cell lines, controlled incubation times). Use Bland-Altman plots to assess inter-lab variability .

- Data Transparency : Share raw datasets and analysis scripts via repositories like Zenodo to enable peer validation .

Q. How can researchers investigate the role of this compound in modulating enzyme kinetics?

Methodological Answer:

- Enzymatic Assays : Use stopped-flow spectroscopy to measure Michaelis-Menten constants (, ) for aspartic proteases incubated with this compound-modified substrates .

- Inhibitor Screening : Perform dose-response curves (0.1–100 µM) and calculate IC values using GraphPad Prism. Compare with unmodified aspartic acid controls .

- Structural Biology : Co-crystallize enzymes with this compound ligands and solve structures via X-ray crystallography (PDB deposition recommended) .

Q. What methodologies enable the detection of this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Extract this compound from plasma/tissue using SPE cartridges (C18 phase). Derivatize with AccQ-Tag for enhanced MS sensitivity .

- LC-MS/MS Setup : Use a triple quadrupole MS in MRM mode (e.g., m/z 240→152 transition). Optimize collision energy to minimize matrix interference .

- Validation : Follow FDA bioanalytical guidelines for linearity (R >0.99), accuracy (85–115%), and precision (CV <15%) .

Q. How can researchers integrate this compound into high-throughput screening (HTS) platforms?

Methodological Answer:

- Library Design : Synthesize this compound derivatives with diverse R-group modifications (e.g., alkyl, aryl) using automated SPPS .

- Assay Development : Use fluorescence polarization (FP) or AlphaScreen to measure binding affinities in 384-well plates. Include Z’ factors >0.5 for robustness .

- Data Analysis : Apply machine learning (e.g., random forests) to predict structure-activity relationships (SAR) from HTS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |